Aminobenzyl-edta

Übersicht

Beschreibung

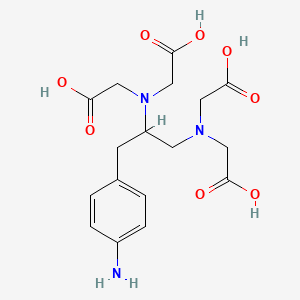

Aminobenzyl-edta, also known as 1-(4-Aminobenzyl)ethylenediamine-N,N,N’,N’-tetraacetic acid, is a compound with the molecular formula C17H23N3O8 . It has been used to develop an ELISA test for the detection of mercury in water and to provide a new class of affinity cleaving reagents that can be directed against protein and nucleic acid targets .

Synthesis Analysis

A convenient and straightforward synthesis of an amino acid analog, [p-(N-α-Fmoc-l-aspartic acid-β-amido)benzyl]-EDTA tetra-tert-butyl ester, compatible with Fmoc solid phase peptide synthesis strategy is described . This reagent was used to incorporate p-aminobenzyl-EDTA at an internal sequence position in an HIV-1 Tat protein fragment .

Molecular Structure Analysis

The molecular weight of this compound is 397.4 g/mol . It has a complex structure with multiple functional groups, including four negatively charged carboxylate groups and two tertiary amino groups . It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals .

Chemical Reactions Analysis

Ethylenediaminetetraacetic acid (EDTA), a chelating class of drugs, is used in complexometric titrations and calculations . EDTA forms a strong 1:1 complex with many metal ions, improving the therapeutic index in clinical practice . This compound, similar to EDTA, can form stable complexes with metal ions .

Physical and Chemical Properties Analysis

This compound is a white powder, soluble in sodium hydroxide, sodium carbonate, and ammonia solution, and slightly soluble in cold water. It is insoluble in ethanol and general organic solvents . It can form extremely stable water-soluble complexes with alkali metals, rare earth elements, and transition metals .

Wissenschaftliche Forschungsanwendungen

Bifunctional Chelating Agents

Aminobenzyl-EDTA serves as a key component in the synthesis of bifunctional chelating agents. Studer and Meares (1992) described the synthesis of a protected bifunctional analog of ethylenediaminetetraacetic acid (EDTA), which includes an aminobenzyl moiety. This structure allows for easy attachment to a variety of groups, exemplified by reactions with peptides to study enzymatic cleavage of metal chelates from monoclonal antibodies (Studer & Meares, 1992).

Peptide Linkers in Bioconjugation

In bioconjugation, this compound is used to incorporate linkers in peptides. Song and Rana (1997) synthesized an amino acid analog compatible with Fmoc solid phase peptide synthesis, incorporating p-aminobenzyl-EDTA in an HIV-1 Tat protein fragment. This method allows for the placement of flexible linkers between peptides and metal chelates, creating new classes of affinity cleaving reagents (Song & Rana, 1997).

Biodistribution and Metabolism in Radioimaging

The influence of peptide linkers on the biodistribution and metabolism of antibody-conjugated benzyl-EDTA has been studied. Studer et al. (1992) introduced Ala-Leu-Ala-Leu between the antibody Lym-1 and an 111In-labeled benzyl-EDTA, showing how linkers can affect in vivo cleavage and radioactivity excretion, crucial for designing better radioimaging and therapy agents (Studer et al., 1992).

Heavy Metal Detection

This compound has applications in heavy metal detection. Zhang et al. (2011) developed an ELISA for mercury detection using monoclonal antibodies against this compound-Hg. This method, with its high sensitivity and specificity, provides a promising approach for environmental mercury monitoring (Zhang et al., 2011).

Removal of Metal Ions in Wastewater

In environmental applications, this compound is used in adsorbents for metal ion removal. EDTA-based adsorbents, with their excellent chelating properties, have shown effectiveness in wastewater treatment, as reviewed by Zhang et al. (2021) (Zhang et al., 2021).

Chelating Adsorbents in Water Treatment

Repo et al. (2013) discussed the use of aminopolycarboxylic acids, including this compound, for removing metals from contaminated waters. These chelating adsorbents, owing to their unique metal binding properties, are promising materials for metal removal (Repo et al., 2013).

Immunoglobulin Polypeptide Chain Modification

This compound is also used in the modification of immunoglobulin polypeptide chains. Rana and Meares (1990) explored the attachment of isothiocyanatobenzyl-EDTA to the N-termini of the light chains of monoclonal antibodies, a technique important in the development of immunoconjugates for therapeutic trials and clinical research tools (Rana & Meares, 1990).

Wirkmechanismus

Zukünftige Richtungen

Aminobenzyl-EDTA has been used to develop a new class of affinity cleaving reagents that can be directed against protein and nucleic acid targets . This suggests potential future applications in the field of biochemistry and molecular biology.

Relevant Papers

Several papers have been published on this compound. One paper discusses the preparation of novel monoclonal antibodies against chelated cadmium ions . Another paper describes the synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA .

Eigenschaften

IUPAC Name |

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O8/c18-12-3-1-11(2-4-12)5-13(20(9-16(25)26)10-17(27)28)6-19(7-14(21)22)8-15(23)24/h1-4,13H,5-10,18H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPBJIOJIMOUOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301004541 | |

| Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84256-90-6 | |

| Record name | Aminobenzyl-edta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084256906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-{[3-(4-Aminophenyl)propane-1,2-diyl]dinitrilo}tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301004541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminobenzyl-EDTA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

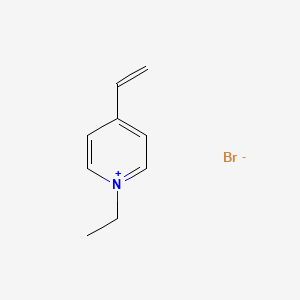

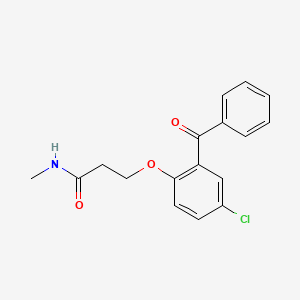

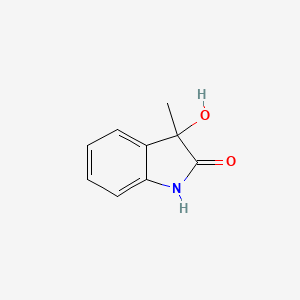

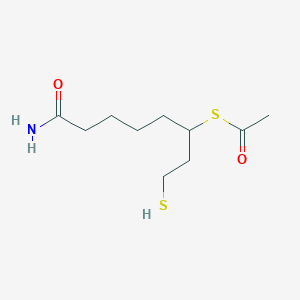

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-amine](/img/structure/B1219103.png)

![[(1S,3aS,3bR,10aR,10bS,12aS)-10a,12a-dimethyl-7-oxo-2,3,3a,3b,4,5,8,9,10,10b,11,12-dodecahydro-1H-indeno[4,5-i][3]benzazepin-1-yl] 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetate](/img/structure/B1219106.png)